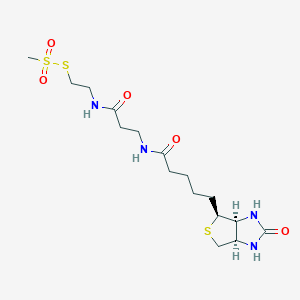
N-Biotinyl Propionylaminoethyl Methanethiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Biotinyl Propionylaminoethyl Methanethiosulfate: is a compound widely used in the fields of biochemistry and molecular biology. It primarily serves as a cross-linking reagent for proteins and nucleic acids. This compound reacts with free thiol groups in biomolecules, initiating chemical cross-linking reactions that are essential for studying the structure, function, and interactions of proteins or nucleic acids .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl Propionylaminoethyl Methanethiosulfate involves several steps, starting from biotinylation of a precursor molecule. The process typically includes the following steps:
Biotinylation: Biotin is attached to a propionylaminoethyl group.
Methanethiosulfate Addition: The biotinylated compound is then reacted with methanethiosulfate under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Biotinylation: Using industrial bioreactors to biotinylate the precursor molecules.
Purification: Employing chromatographic techniques to purify the biotinylated product.
Final Reaction: Reacting the purified biotinylated compound with methanethiosulfate in large reactors to produce the final compound.
化学反应分析
Types of Reactions: N-Biotinyl Propionylaminoethyl Methanethiosulfate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiol groups in biomolecules, replacing the methanethiosulfate group.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Thiol-containing Biomolecules: These are the primary reactants for substitution reactions.
Mild Reducing Agents: Used in redox reactions to maintain the stability of the compound.
Major Products:
Cross-linked Proteins or Nucleic Acids: The primary products formed from the substitution reactions with thiol groups.
科学研究应用
N-Biotinyl Propionylaminoethyl Methanethiosulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for studying the chemical properties of biomolecules.
Biology: Essential for cross-linking proteins and nucleic acids to study their interactions and functions.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated products for various industrial applications
作用机制
The mechanism of action of N-Biotinyl Propionylaminoethyl Methanethiosulfate involves its reaction with free thiol groups in biomolecules. The compound forms a covalent bond with the thiol group, resulting in the cross-linking of the biomolecule. This cross-linking is crucial for studying the structure and function of proteins and nucleic acids. The molecular targets include cysteine residues in proteins and thiol-containing nucleotides in nucleic acids .
相似化合物的比较
N-Biotinyl Ethylenediamine Methanethiosulfate: Similar in structure but with an ethylenediamine group instead of a propionylaminoethyl group.
N-Biotinyl Hexamethylenediamine Methanethiosulfate: Contains a hexamethylenediamine group, offering different cross-linking properties.
Uniqueness: N-Biotinyl Propionylaminoethyl Methanethiosulfate is unique due to its specific propionylaminoethyl group, which provides distinct reactivity and stability compared to other biotinylated methanethiosulfate compounds. This uniqueness makes it particularly suitable for certain biochemical and molecular biology applications .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-(2-methylsulfonylsulfanylethylamino)-3-oxopropyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O5S3/c1-28(24,25)27-9-8-18-14(22)6-7-17-13(21)5-3-2-4-12-15-11(10-26-12)19-16(23)20-15/h11-12,15H,2-10H2,1H3,(H,17,21)(H,18,22)(H2,19,20,23)/t11-,12-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKYBORSQFKGOW-HUBLWGQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)

![(E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane](/img/structure/B588963.png)




